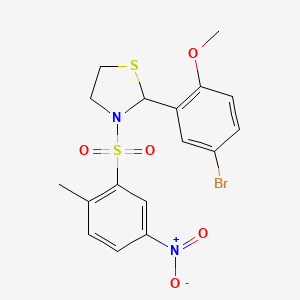![molecular formula C12H15ClO2 B14247518 2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- CAS No. 512180-26-6](/img/structure/B14247518.png)
2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- is a heterocyclic organic compound that features a pyran ring structure with a chlorophenylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring structure. Another approach involves the phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles . Additionally, a one-pot sequence via a silver(I)-catalyzed propargyl-Claisen rearrangement followed by base-catalyzed isomerization and 6π-oxaelectrocyclization can also be employed .
Industrial Production Methods
Industrial production of this compound may utilize large-scale versions of the aforementioned synthetic routes, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorophenylmethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in the development of bioactive molecules and studying their interactions with biological systems.
Mechanism of Action
The mechanism by which 2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or material science .
Comparison with Similar Compounds
Similar Compounds
2-Methoxytetrahydropyran: A methoxy-substituted tetrahydropyran with similar structural features.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Another pyran derivative with a propynyloxy substituent.
2H-Pyran, tetrahydro-2-[(tetrahydro-2-furanyl)methoxy]-: A compound with a tetrahydrofuranyl substituent.
Uniqueness
2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- is unique due to its chlorophenylmethoxy substituent, which imparts distinct chemical properties and potential applications compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial purposes.
Properties
CAS No. |
512180-26-6 |
|---|---|
Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methoxy]oxane |
InChI |
InChI=1S/C12H15ClO2/c13-11-6-2-1-5-10(11)9-15-12-7-3-4-8-14-12/h1-2,5-6,12H,3-4,7-9H2 |
InChI Key |
PWWNOPHTVOOXQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


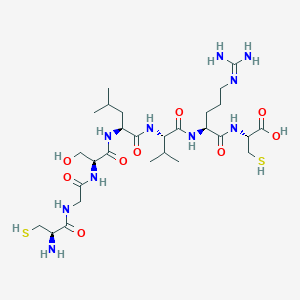
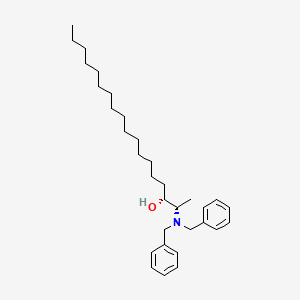
![5-Phenylpyrido[3,2-d]oxazin-8-one](/img/structure/B14247446.png)
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)
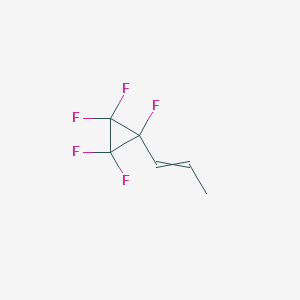
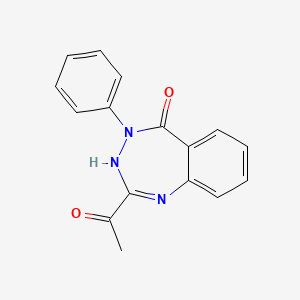
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)

